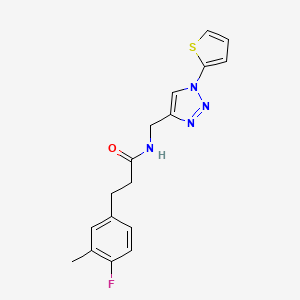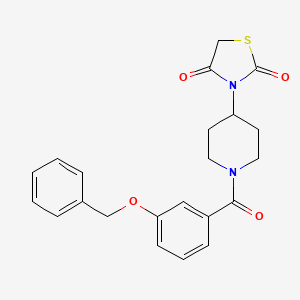
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic molecule. It has gained attention in various scientific fields due to its unique structure and potential applications. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of the PPAR-γ receptor leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of Mur ligases disrupts the synthesis of bacterial cell walls, affecting the survival of bacteria . The scavenging of ROS helps in reducing oxidative stress, thereby protecting cells from damage .
Result of Action
The activation of the PPAR-γ receptor by this compound can lead to improved insulin sensitivity, potentially benefiting individuals with type 2 diabetes . Its antimicrobial action could make it useful in treating bacterial infections , and its antioxidant action could help in reducing oxidative stress .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully elucidated. It is known that thiazolidinedione derivatives, which this compound is a part of, possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been suggested that it may have antimicrobial activity and anti-biofilm properties .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that thiazolidinedione derivatives can have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can be achieved through a multi-step process:
Synthesis of the Thiazolidine-2,4-dione Core
Reactants: : Typically, thioglycolic acid or a derivative is reacted with a carbonyl compound under acidic conditions.
Conditions: : Reflux in a suitable solvent such as ethanol.
Formation of the Piperidin-4-yl Intermediate
Reactants: : 4-piperidone and benzyl bromide.
Conditions: : Alkylation reaction under basic conditions, often using a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Coupling to Form the Final Compound
Reactants: : 3-benzyloxybenzoic acid is coupled with the piperidin-4-yl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Conditions: : Room temperature in a suitable solvent like dichloromethane.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to enhance yield and purity:
Reactors and equipment: : Use of continuous flow reactors to ensure consistent reaction conditions and scalability.
Purification: : Techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzyl group, forming benzaldehyde derivatives.
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride.
Substitution: : The benzyloxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Sodium borohydride (NaBH4) in ethanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has significant scientific research applications:
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: : Probing interactions with biological macromolecules.
Enzyme Inhibition: : Investigated as an inhibitor of specific enzymes.
Medicine
Drug Discovery: : Potential therapeutic agent for various diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion.
Industry
Materials Science: : Incorporated into polymers and other materials for enhanced properties.
Agriculture: : Evaluated for use in agrochemical formulations.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-Methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
3-(1-(3-Hydroxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
3-(1-(3-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Uniqueness
Structural Features: : The benzyloxy group in 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione provides unique steric and electronic properties.
Reactivity: : Distinct reactivity profile compared to similar compounds, making it a valuable intermediate in synthetic chemistry.
Applications: : Broader range of applications in different fields due to its unique structure.
This compound stands out as a compound with significant potential and diverse applications across various scientific domains. Its unique properties and reactivity make it an essential subject of study in modern chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYNTWBMSKAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)

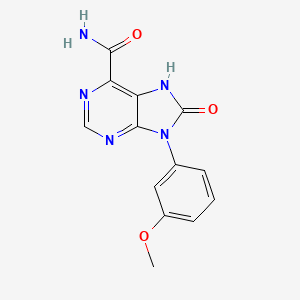
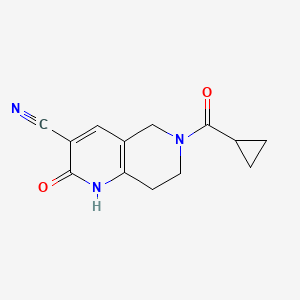
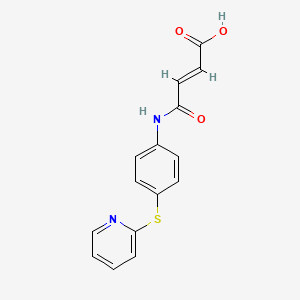

![2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2745850.png)
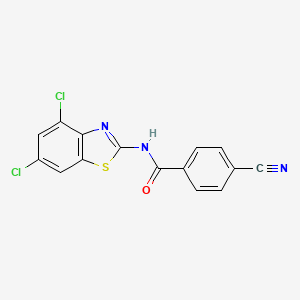
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)
![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)
